4-ethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
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Overview
Description
4-ethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C20H26N2O4S2 and its molecular weight is 422.56. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Synthesis
Sulfonamide derivatives, such as the one , have been a focal point in the development of new synthetic methods and understanding chemical interactions. For instance, the study of gliquidone, a compound with a similar sulfonamide structure, highlighted its intramolecular and intermolecular hydrogen bonding patterns, contributing to the understanding of molecular conformations and interactions in sulfonamides (Gelbrich, Haddow, & Griesser, 2011). Additionally, research into the synthesis of 2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives via cyclocondensation reactions showcases the versatility and reactivity of sulfonamide groups in constructing complex molecular architectures (Croce, Cremonesi, Fontana, & Rosa, 2006).
Biological Applications
Sulfonamide derivatives have been studied for their potential biological activities. For example, the synthesis and pro-apoptotic effects of new sulfonamide derivatives in cancer cells through activating p38/ERK phosphorylation indicate the therapeutic potential of sulfonamide compounds in oncology (Cumaoğlu et al., 2015). Furthermore, Mn2+ complexes containing sulfonamide groups with pH-responsive relaxivity have been explored for their application in magnetic resonance imaging (MRI), showcasing the utility of sulfonamides in developing diagnostic tools (Uzal-Varela et al., 2020).
Mechanism of Action
Target of Action
The primary targets of sulfonamides, such as the compound , are typically enzymes involved in critical biochemical pathways in bacteria, such as dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, inflammation, and intraocular pressure regulation .
Mode of Action
Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The structural similarity between sulfonamides and PABA allows sulfonamides to inhibit and replace PABA in the enzyme, thereby disrupting the production of folic acid .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by sulfonamides disrupts the synthesis of folic acid, a critical component in the production of nucleotides in bacteria . This disruption affects the downstream biochemical pathways involved in DNA synthesis and cell division, thereby inhibiting bacterial growth .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and replication . By disrupting the production of folic acid, the compound prevents the bacteria from synthesizing the nucleotides necessary for DNA replication and cell division .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sulfonamides. For instance, the presence of pus can inhibit their antibacterial action .
Properties
IUPAC Name |
4-ethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-3-14-27(23,24)22-13-5-6-17-9-10-18(15-20(17)22)21-28(25,26)19-11-7-16(4-2)8-12-19/h7-12,15,21H,3-6,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDMIOYTHAULMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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